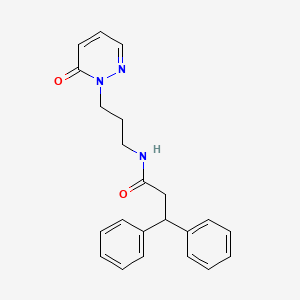

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide

Description

Properties

IUPAC Name |

N-[3-(6-oxopyridazin-1-yl)propyl]-3,3-diphenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2/c26-21(23-14-8-16-25-22(27)13-7-15-24-25)17-20(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-7,9-13,15,20H,8,14,16-17H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQJRPZJMLUFXSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)NCCCN2C(=O)C=CC=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as copper(I) iodide (CuI) and bases like sodium tert-butoxide (NaOtBu) in solvents like toluene at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective and readily available reagents, and ensuring the scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

Oxidation: The pyridazinone moiety can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The aromatic rings in the diphenylpropanamide structure can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry: It can be used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide exerts its effects involves its interaction with specific molecular targets. The pyridazinone moiety can bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

The European Patent Application EP3 348 550A1 (2018) describes several benzothiazole-linked diphenylpropanamide derivatives (e.g., N-(benzothiazole-2-yl)-3,3-diphenylpropanamide and N-(benzothiazole-2-yl)-2,2-diphenylacetamide). These compounds share the diphenylpropanamide backbone but differ in their heterocyclic substituents (benzothiazole vs. pyridazinone). Key comparisons include:

- Bioisosteric Replacement: The pyridazinone ring in the target compound replaces the benzothiazole group found in patent derivatives. Pyridazinones are less aromatic but more polar due to the keto group, which may improve solubility and reduce off-target interactions .

- Synthetic Accessibility: Benzothiazole derivatives are typically synthesized via nucleophilic substitution or condensation reactions, whereas pyridazinone-based compounds often require cyclocondensation of hydrazines with diketones, as seen in pyridazinone-antipyrine hybrids .

Pyridazinone-Antipyrine Hybrids

A study on antipyrine/pyridazinone hybrids (e.g., 6i, 6j, 6k) provides critical data for comparison :

| Property | Target Compound | Compound 6i | Compound 6j | Compound 6k |

|---|---|---|---|---|

| Melting Point (°C) | Not reported | 173–175 | 188–190 | 233–235 |

| Molecular Weight (Da) | ~430 (estimated) | 548.2174 [M+H]+ | 527.2777 [M+H]+ | 430.1868 [M+H]+ |

| Key Functional Groups | Pyridazinone, diphenylpropanamide | Pyridazinone, benzylpiperidine, antipyrine | Pyridazinone, phenyl, antipyrine | Pyridazinone, methylphenyl, antipyrine |

- Polarity and Solubility : The target compound lacks the antipyrine moiety found in 6i–6k , which reduces its molecular weight and may enhance solubility compared to these hybrids.

- Pharmacophore Diversity: The antipyrine hybrids exhibit dual activity (cyclooxygenase inhibition and CNS modulation), whereas the diphenylpropanamide group in the target compound suggests a stronger emphasis on lipid-mediated interactions (e.g., cannabinoid receptor binding) .

Chlorophenyl and Ethoxy Derivatives

The patent also lists N-(6-ethoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide and N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide. These compounds highlight the role of halogenation and alkoxy groups in modulating activity:

- Halogen Effects : Chlorophenyl groups enhance metabolic stability and receptor affinity in benzothiazole derivatives. The target compound’s lack of halogens may reduce toxicity but limit target specificity .

- Ethoxy Substitution: Ethoxy groups in benzothiazole derivatives improve blood-brain barrier penetration. The pyridazinone core in the target compound may achieve similar effects through hydrogen bonding .

Biological Activity

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that may influence its interaction with various biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C₁₈H₁₈N₂O

- Molecular Weight : Approximately 290.35 g/mol

The compound consists of a pyridazinone core, which is known for its diverse biological activities, particularly in anti-cancer and anti-inflammatory applications.

1. Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. These compounds often act as inhibitors of specific kinases involved in cancer progression. For example, studies have shown that derivatives of pyridazinone can inhibit cell proliferation in various cancer cell lines, suggesting a potential mechanism of action through the modulation of signaling pathways associated with tumor growth.

2. Anti-inflammatory Effects

Pyridazinone derivatives have been reported to possess anti-inflammatory properties. The presence of the oxopyridazine moiety may contribute to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes. This activity has been documented in several studies where similar compounds demonstrated reduced inflammation markers in vitro and in vivo models .

The biological activity of this compound is hypothesized to involve:

- Kinase Inhibition : Compounds with similar structures have been shown to inhibit kinases such as PI3K and AKT, which play crucial roles in cell survival and proliferation.

- Receptor Interaction : The compound may interact with specific receptors or enzymes, influencing cellular signaling pathways related to inflammation and cancer progression.

Case Studies

Several studies have explored the biological activity of pyridazinone derivatives, providing insights into their therapeutic potential:

- Study on Anticancer Activity :

- A study conducted on a series of pyridazinone derivatives revealed significant cytotoxic effects against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity at low concentrations.

- Anti-inflammatory Study :

Comparative Analysis

To better understand the biological activity of this compound, the following table compares it with other related compounds:

| Compound Name | Molecular Formula | Biological Activity | Key Findings |

|---|---|---|---|

| N-(4-methoxyphenyl)-2-pyridazinone | C₁₄H₁₃N₃O₂ | Anticancer | Inhibits cell proliferation in lung cancer cells |

| 2-(4-chlorophenyl)-6-oxopyridazine | C₁₄H₁₃ClN₂O | Anti-inflammatory | Reduces IL-6 production in vitro |

| N-(2-hydroxyethyl)-pyridazinone | C₉H₁₁N₃O₂ | Antimicrobial | Exhibits broad-spectrum antimicrobial activity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide, and which analytical techniques validate its purity?

- Answer : The synthesis typically involves multi-step reactions, including:

- Condensation : Reacting pyridazine derivatives with propylamine intermediates.

- Cyclization : Using catalysts like piperidine or cesium carbonate under controlled temperatures (e.g., 35–80°C) .

- Purification : Chromatography (HPLC, column) or recrystallization in solvents like dichloromethane/ethyl acetate .

- Validation : Nuclear Magnetic Resonance (NMR) for structural confirmation, High-Performance Liquid Chromatography (HPLC) for purity (>95%), and mass spectrometry (HRMS) for molecular weight verification .

Q. How is the compound characterized for physicochemical properties, and why are these critical for downstream applications?

- Answer : Key properties include:

- Solubility : Tested in polar (DMF, DMSO) and non-polar solvents (hexane) to guide formulation .

- Thermal Stability : Assessed via Differential Scanning Calorimetry (DSC) to determine decomposition thresholds .

- LogP : Calculated experimentally (e.g., shake-flask method) or computationally to predict bioavailability .

These properties inform solubility for in vitro assays and stability in biological matrices .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

- Answer : Use Design of Experiments (DoE) to systematically vary:

- Temperature : Higher temps (e.g., 80°C) may accelerate reactions but risk side products .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

- Catalyst Loading : Cesium carbonate (2–3 eq.) improves cyclization efficiency .

Statistical analysis (e.g., ANOVA) identifies critical parameters, reducing trial-and-error approaches .

Q. What strategies resolve contradictions in biological activity data across studies?

- Answer :

- Orthogonal Assays : Confirm enzyme inhibition (e.g., IC50) via fluorescence polarization and radiometric assays .

- Dose-Response Curves : Test activity across concentrations (nM–µM) to rule out false positives .

- Structural Analog Comparison : Benchmark against pyridazine/sulfonamide derivatives to contextualize results .

Discrepancies often arise from assay conditions (pH, co-solvents) or impurity interference .

Q. How is the compound’s interaction with biological targets mechanistically studied?

- Answer : Advanced techniques include:

- Molecular Docking : Predict binding modes to proteins (e.g., kinases) using AutoDock Vina .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (Ka/Kd) in real-time .

- X-ray Crystallography : Resolve 3D ligand-protein complexes to guide structure-activity relationship (SAR) studies .

Methodological Recommendations

- Synthetic Challenges : Prioritize air-sensitive steps (e.g., amine coupling) under inert atmospheres .

- Data Reproducibility : Use internal standards (e.g., deuterated solvents) in NMR to control batch variability .

- Biological Assays : Include positive controls (e.g., known kinase inhibitors) to validate assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.